
Destrifluoroethoxy Lansoprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Destrifluoroethoxy Lansoprazole is a derivative of Lansoprazole, a well-known proton pump inhibitor used primarily to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome . This compound is structurally similar to Lansoprazole but features a destrifluoroethoxy group, which may confer unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Destrifluoroethoxy Lansoprazole typically involves multiple steps, starting from the basic structure of Lansoprazole. The key steps include:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the sulfoxide group: This step involves the oxidation of the thioether intermediate to form the sulfoxide.
Attachment of the destrifluoroethoxy group: This is done via nucleophilic substitution reactions, where the trifluoroethoxy group in Lansoprazole is replaced with a destrifluoroethoxy group under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: These are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Destrifluoroethoxy Lansoprazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced back to thioether using reducing agents like lithium aluminum hydride.
Substitution: The destrifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Treatment of Acid-Related Disorders
Destrifluoroethoxy Lansoprazole is anticipated to be effective in treating conditions similar to those treated by Lansoprazole. Clinical trials have demonstrated that Lansoprazole significantly improves healing rates in patients with erosive reflux esophagitis and reduces symptoms associated with peptic ulcers. For instance, a study indicated that healing rates at 8 weeks were approximately 90% for patients treated with Lansoprazole compared to much lower rates for placebo groups .
Efficacy in Combination Therapies
Lansoprazole is often used in combination therapies for eradicating Helicobacter pylori, a common cause of peptic ulcers. This compound may also be explored in similar regimens, potentially improving eradication rates or patient compliance due to its modified formulation.
Case Study: Erosive Reflux Esophagitis
A multicenter study involving 1,284 patients assessed the efficacy of Lansoprazole in treating erosive reflux esophagitis. Participants receiving 30 mg of Lansoprazole showed superior healing rates compared to those on lower doses or placebo, indicating the potential for this compound to achieve similar or improved outcomes due to its enhanced properties .
Long-Term Treatment Outcomes
A longitudinal study assessed long-term outcomes in patients with Zollinger-Ellison syndrome treated with PPIs. Results indicated that optimized doses significantly reduced symptoms and complications over time. This suggests that this compound could provide sustained relief and management of chronic acid-related conditions .
Comparative Efficacy
Compound | Indication | Efficacy | Notes |
---|---|---|---|
This compound | Potentially similar to Lansoprazole | Anticipated high | Enhanced properties may improve outcomes |
Lansoprazole | Erosive reflux esophagitis | ~90% healing at 8 weeks | Proven efficacy in multiple clinical trials |
Omeprazole | Peptic ulcers | Comparable healing rates | Often used as a benchmark for PPIs |
Future Research Directions
Research into this compound should focus on:
- Clinical Trials: Conducting randomized controlled trials to establish its safety and efficacy compared to existing PPIs.
- Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion profiles to understand potential advantages.
- Patient Compliance: Evaluating whether the new formulation leads to improved adherence among patients with chronic conditions.
Wirkmechanismus
Destrifluoroethoxy Lansoprazole, like Lansoprazole, is a proton pump inhibitor that targets the H+, K±ATPase enzyme in the gastric parietal cells. It is a prodrug that requires activation in an acidic environment. Once activated, it forms a covalent bond with the cysteine residues of the H+, K±ATPase enzyme, thereby inhibiting the final step of gastric acid production. This results in a significant reduction in gastric acid secretion, providing relief from acid-related disorders .
Vergleich Mit ähnlichen Verbindungen
Lansoprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Esomeprazole: The S-enantiomer of Omeprazole, known for its improved pharmacokinetic profile.
Rabeprazole: A proton pump inhibitor with a faster onset of action.
Pantoprazole: Known for its stability in acidic conditions
Uniqueness: Destrifluoroethoxy Lansoprazole is unique due to the presence of the destrifluoroethoxy group, which may confer distinct pharmacological properties, such as improved efficacy, reduced side effects, or altered pharmacokinetics compared to other proton pump inhibitors .
Biologische Aktivität
Destrifluoroethoxy Lansoprazole is a derivative of Lansoprazole, a well-established proton pump inhibitor (PPI) used primarily for the treatment of gastric acid-related disorders. Understanding the biological activity of this compound involves examining its pharmacological properties, mechanisms of action, efficacy against pathogens like Helicobacter pylori, and its safety profile.
Pharmacological Properties
Mechanism of Action
this compound functions similarly to Lansoprazole by inhibiting the H+,K+-ATPase enzyme in gastric parietal cells. This inhibition prevents the final step in gastric acid secretion, leading to decreased acidity in the stomach. The compound is activated in acidic environments, forming covalent bonds with cysteine residues on the ATPase enzyme, which results in prolonged inhibition of acid secretion.
Pharmacokinetics
The pharmacokinetic profile of this compound can be inferred from studies on Lansoprazole:
- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 1.7 hours post-administration.
- Bioavailability : Oral bioavailability ranges from 80-90%, although food can significantly reduce absorption.
- Metabolism : Primarily metabolized by liver enzymes CYP3A4 and CYP2C19, producing various metabolites that may also exhibit biological activity.
- Half-life : The elimination half-life is typically short (0.9 - 2.1 hours), but clinical effects can last up to 24 hours due to the drug's mechanism of action.
Efficacy Against Helicobacter pylori
Research indicates that Lansoprazole and its derivatives, including this compound, possess antimicrobial properties against Helicobacter pylori. A study determined that the Minimum Inhibitory Concentration (MIC) for Lansoprazole was 2.5 mg/L, demonstrating effective inhibition of both cytotoxic and non-cytotoxic strains of H. pylori . The sulfenamide derivative formed in acidic conditions enhances this bactericidal activity.
Long-Term Efficacy
A multicenter clinical trial assessed Lansoprazole's long-term efficacy in preventing relapse of erosive esophagitis (EE). Over a treatment period of up to 72 months, 75% of subjects maintained remission . The study highlighted that higher doses correlated with improved outcomes, suggesting similar expectations for this compound.
Safety Profile
The safety profile of this compound is expected to align closely with that of Lansoprazole. Adverse effects may include gastrointestinal disturbances and potential hypersensitivity reactions. A notable case involved a patient exhibiting anaphylaxis after prolonged use of Lansoprazole but tolerating other PPIs without issue . This underscores the importance of monitoring for allergic reactions.
Data Summary
Parameter | This compound | Lansoprazole |
---|---|---|
Mechanism | Proton pump inhibition | Proton pump inhibition |
Bioavailability | Estimated similar (80-90%) | 80-90% |
Peak Plasma Time | ~1.7 hours | ~1.7 hours |
Half-Life | Short (assumed similar) | 0.9 - 2.1 hours |
MIC against H. pylori | Not explicitly studied | 2.5 mg/L |
Clinical Efficacy | Expected similar results | 75% remission maintenance in EE |
Eigenschaften
CAS-Nummer |
60524-97-2 |
---|---|
Molekularformel |
C14H13N3OS |
Molekulargewicht |
271.34 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
2-[(1H-Benzimidazol-2-ylthio)methyl]-3-methyl-4-pyridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.